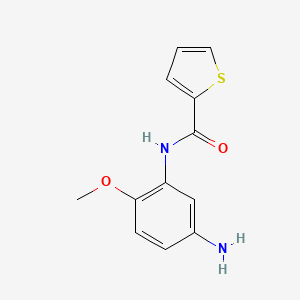

N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide

Description

Molecular Formula: C₁₂H₁₂N₂O₂S Structure: The compound consists of a thiophene-2-carboxamide core linked to a 5-amino-2-methoxyphenyl group. The amino (-NH₂) and methoxy (-OCH₃) substituents on the phenyl ring distinguish it from other thiophene carboxamide derivatives .

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYGVUFMERYELP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide can be achieved through several methods. One common synthetic route involves the condensation reaction between 5-amino-2-methoxyaniline and thiophene-2-carboxylic acid. This reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar condensation techniques, but with optimized conditions for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide has been investigated for its potential as a therapeutic agent due to its biological properties:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial effects against various pathogens, including E. coli and Klebsiella spp.. The mechanism involves activation by bacterial nitroreductases, converting the prodrug into its active form, leading to bactericidal effects in vitro and efficacy in animal models .

- Anti-inflammatory Properties: The compound has shown promise in inhibiting inflammatory processes. Studies report significant inhibition of bovine serum albumin denaturation, comparable to standard anti-inflammatory drugs like diclofenac sodium. Molecular docking studies suggest effective interaction with cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways .

- Anticancer Potential: N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide has demonstrated inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2) and β-tubulin polymerization, critical for cancer cell proliferation and angiogenesis. IC50 values indicate low micromolar activity against various cancer cell lines, highlighting its potential as an anticancer agent .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Organic Semiconductors: Due to its electronic properties, N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide can be utilized in the development of organic semiconductors.

- Corrosion Inhibitors: Its ability to interact with metal surfaces may allow it to be used as a corrosion inhibitor in industrial settings.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Nitro or Halogen Substituents

Nitrothiophene Carboxamides

- Example 1: N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Molecular Formula: C₁₆H₁₀F₃N₃O₄S₂ Key Features: Incorporates a nitro (-NO₂) group on the thiophene ring and a trifluoromethyl (-CF₃) group on the phenyl ring. Activity: Exhibits narrow-spectrum antibacterial properties, likely due to the electron-withdrawing nitro group enhancing reactivity with bacterial targets .

Example 2 : N-(5-Methyl-4-Phenylthiazol-2-yl)-5-(Trifluoromethyl)Thiophene-2-Carboxamide

Comparison with Target Compound

- The amino and methoxy groups enhance hydrogen-bonding capacity, which could improve target binding .

Thiophene Carboxamides with Heterocyclic Moieties

Thiazole-Linked Derivatives

- Example : N-[5-(2,4-Dichlorobenzyl)-1,3-Thiazol-2-yl]Thiophene-2-Carboxamide

Comparison with Target Compound

- The target compound’s aminophenyl group may offer better solubility in aqueous environments compared to chlorinated thiazole derivatives. However, the lack of halogen atoms could reduce membrane permeability .

Substituted Phenylcarboxamides

N-(2-Nitrophenyl)Thiophene-2-Carboxamide

- Molecular Formula: C₁₁H₈N₂O₃S Key Features: A nitro group on the phenyl ring induces planar geometry (dihedral angle: 13.5° between phenyl and thiophene rings). Activity: Exhibits genotoxicity in bacterial and mammalian cells, likely due to nitro group-derived reactive intermediates .

Comparison with Target Compound

Biological Activity

N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets. The presence of the amino group and methoxy substituent on the aromatic ring enhances its pharmacological properties, making it a candidate for therapeutic applications.

The biological activity of N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and membrane integrity, leading to cell death.

- Anticancer Activity : It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism contributes to its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of thiophene derivatives. For instance, N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. Table 1 summarizes the antimicrobial activity against selected bacterial strains.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | Bactericidal |

| Pseudomonas aeruginosa | 0.35 | Bactericidal |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. The following table summarizes the cytotoxic effects observed in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG-2 | 1.5 | Cytotoxic |

| HCT-116 | 1.8 | Cytotoxic |

| DU-145 | 2.0 | Cytotoxic |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiophene derivatives, including N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide, against clinical isolates of bacteria. The results indicated that this compound had superior activity compared to standard antibiotics, highlighting its potential as a new therapeutic agent .

- Cancer Research : In a study focusing on gastrointestinal cancers, this compound was found to inhibit VEGFR-2 and β-tubulin polymerization effectively, showing promise as a dual-action anticancer agent . The study reported a significant increase in apoptosis markers in treated cells.

- Anti-inflammatory Research : Another investigation revealed that N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide could reduce TNF-alpha release in LPS-stimulated macrophages, supporting its role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-amino-2-methoxyphenyl)thiophene-2-carboxamide, and how should reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between thiophene-2-carbonyl chloride derivatives and 5-amino-2-methoxyaniline. A typical procedure involves using a base (e.g., triethylamine) in anhydrous solvents like acetonitrile under reflux to neutralize HCl byproducts and drive the reaction to completion . For characterization, employ NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity and purity. Yield optimization may require adjusting stoichiometry (1:1 molar ratio of reactants) and reaction time (1–5 hours under reflux) .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

- Methodology : Use a combination of analytical techniques:

- Chromatography : TLC (Rf comparison) or HPLC with UV detection.

- Spectroscopy : ¹H NMR (e.g., aromatic proton integration at δ 6.8–7.5 ppm for thiophene and phenyl groups) and IR (amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spec : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Q. What are the primary chemical reactions this compound undergoes, and how can they be exploited for derivatization?

- Methodology : The amino group (-NH₂) is reactive toward electrophiles, enabling acylation or sulfonation. The methoxy group is susceptible to demethylation under acidic conditions (e.g., HBr/HOAc), while the thiophene ring can undergo electrophilic substitution (e.g., bromination). For example, oxidation of the amino group yields nitro derivatives, which are useful for probing redox-sensitive biological targets .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodology : Use AutoDock Vina with the following parameters:

- Grid Box : Center on the target’s active site (coordinates derived from X-ray crystallography or homology modeling).

- Scoring Function : Prioritize binding modes with the lowest ΔG (kcal/mol).

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays. Parallel MD simulations (e.g., GROMACS) can assess binding stability .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?

- Methodology :

- Orthogonal Assays : Validate activity across multiple cell lines (e.g., HeLa for cancer, E. coli for antimicrobial) with standardized protocols (MTT assay, MIC determination).

- Structural Analysis : Compare X-ray/NMR structures of the compound bound to different targets to identify binding pose variations .

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?

- Methodology :

- Prodrug Design : Modify the amino group with lipophilic moieties (e.g., acetyl) to enhance BBB permeability.

- In Silico ADME Prediction : Tools like SwissADME can predict logP, polar surface area, and P-gp substrate likelihood.

- In Vivo Testing : Use radiolabeled analogs (³H or ¹⁴C) in rodent models to track biodistribution .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology :

- Analog Synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy, halogenate the thiophene ring) .

- Biological Testing : Correlate substituent changes with activity shifts (e.g., IC₅₀ changes in kinase inhibition assays).

- Computational Modeling : QSAR models (e.g., CoMFA) can identify critical pharmacophore features (e.g., hydrogen bond donors at the 5-amino position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.